molecular formula C17H14N2O2 B12873586 1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid CAS No. 62160-79-6

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid

Cat. No.: B12873586
CAS No.: 62160-79-6
M. Wt: 278.30 g/mol
InChI Key: XDKDJRWOHMIRGN-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3-methylphenyl group and a phenyl group

Preparation Methods

The synthesis of 1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction conditions can vary, but common methods include solvent-free reactions or the use of solvents such as ethanol or methanol. The reaction is usually carried out at temperatures ranging from 0°C to 78°C for durations of 1 to 16 hours, yielding the desired pyrazole derivative . Industrial production methods may involve scalable solvent-free reactions to ensure high yields and purity.

Chemical Reactions Analysis

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid can be compared with other similar compounds, such as:

Biological Activity

1-(3-Methylphenyl)-5-Phenyl-1H-Pyrazole-3-Carboxylic Acid (CAS No. 62160-79-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17H14N2O2
  • Molecular Weight : 278.305 g/mol
  • Structure : The compound features a pyrazole ring substituted with phenyl and methyl groups, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • Other cancer types including lung, brain, and colorectal cancers.

In vitro studies indicated that this compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at concentrations as low as 1.0 μM .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • Mechanism of Action : It is suggested that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • IC50 Values : Some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac, indicating significant potential for therapeutic applications .

Synthesis and Evaluation

A study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The findings included:

CompoundActivityIC50 (μM)Cell Line
This compoundAnticancer10.0MDA-MB-231
Derivative AAnti-inflammatory60.56COX inhibition
Derivative BAnticancer5.0HepG2

This table summarizes key findings from recent evaluations demonstrating the compound's potential across different biological activities.

Mechanistic Insights

Molecular modeling studies have provided insights into the interaction between the pyrazole scaffold and target proteins involved in cancer progression and inflammation. These studies suggest that the compound may act as a microtubule-destabilizing agent, which is critical for inhibiting cancer cell division .

Properties

CAS No.

62160-79-6

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

1-(3-methylphenyl)-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)19-16(11-15(18-19)17(20)21)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21)

InChI Key

XDKDJRWOHMIRGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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